molecular formula C11H18ClNO B13553385 Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride

Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride

Cat. No.: B13553385
M. Wt: 215.72 g/mol
InChI Key: STWZLXJAQJLUII-UHFFFAOYSA-N
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Description

Methyl({[4-(propan-2-yloxy)phenyl]methyl})amine hydrochloride is an organic ammonium salt characterized by a methylamine group attached to a benzyl moiety substituted with an isopropoxy (propan-2-yloxy) group at the para position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications. The compound’s structure combines a lipophilic isopropoxy group with a polar amine, balancing solubility and membrane permeability .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

N-methyl-1-(4-propan-2-yloxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)13-11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

STWZLXJAQJLUII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride typically involves the reaction of m-cresol with thiocyanate under catalytic conditions to form an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of a base and a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes through its structural features .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Alkoxy Chain Length and Branching
  • Target Compound : The isopropoxy group (C3, branched) provides moderate lipophilicity (logP ~2.5 estimated) and steric hindrance, influencing receptor binding and metabolic stability .
  • These derivatives are often explored in drug design for prolonged half-lives .
  • Its logP is comparable to the target compound (~2.7), but the allyl group may confer instability under oxidative conditions .
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(Propan-2-yl)phenyl Propan-2-amine Hydrochloride (): Replaces the isopropoxy group with an isopropyl substituent, removing the oxygen atom.
  • Bromo-Chloro-Phenoxy Derivatives (e.g., ): The bromo and chloro substituents are electron-withdrawing, polarizing the aromatic ring and enhancing interactions with electron-rich biological targets. These compounds exhibit higher molecular weights (~350 g/mol) and reduced solubility compared to the target compound .

Amine Group Modifications

  • Amino Acid Derivatives: 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride () introduces a carboxylic acid group, significantly increasing polarity (logP ~1.8) and making it suitable for peptide-mimetic studies .
  • Dimethylamino Cathinone Derivatives: 4-Dimethylamino-N-benzylcathinone hydrochloride () features a tertiary amine and ketone group, enabling π-π stacking and hydrogen bonding. Its UV/Vis absorption at 350 nm suggests applications in spectroscopic analysis .

Physicochemical and Pharmacological Properties

Key Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Stability
Methyl({[4-(propan-2-yloxy)phenyl]methyl})amine HCl C12H18ClNO 243.7 ~2.5 Moderate Stable at -20°C
2-[4-(Propan-2-yl)phenyl]propan-2-amine HCl C12H18ClN 213.7 ~3.1 Low Hygroscopic
4-(Butoxy)phenyl Analog () C14H22ClNO 271.8 ~3.4 Low Stable
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid HCl C12H18ClNO3 259.7 ~1.8 High Stable

Pharmacological Insights

  • Cathinone Derivatives (): Exhibit stimulant properties due to monoamine reuptake inhibition, highlighting the role of aromatic amines in neurotransmitter modulation .
  • Agrochemical Applications: Compounds like 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl () demonstrate versatility in agrochemical research, suggesting the target compound’s utility in pesticide development .

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